BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data (NMR, IR, MS) for 7-
Methoxyquinolin-4-amine characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-Methoxyquinolin-4-amine

Cat. No.: B1285061

Spectroscopic Characterization of 7-
Methoxyquinolin-4-amine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data and methodologies
used for the characterization of 7-Methoxyquinolin-4-amine. The intended audience includes
researchers, scientists, and professionals in the field of drug development and chemical
synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

Chemical Name: 7-Methoxyquinolin-4-amine Molecular Formula: C1oH10N20 Molecular
Weight: 174.20 g/mol Structure:

Lrj?-Methoxyquinolin-4-amine structure

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of 7-
Methoxyquinolin-4-amine.

Table 1: *H NMR Spectroscopic Data (500 MHz, DMSO-ds)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
8.25 d 5.3 1H H-2
7.90 d 9.1 1H H-5
7.20 d 2.5 1H H-8
7.05 dd 9.1,25 1H H-6
6.50 s (br) - 2H -NH2
6.35 d 5.3 1H H-3
3.90 S - 3H -OCHs

Table 2: 13C NMR Spectroscopic Data (125 MHz, DMSO-de)

Chemical Shift (8) ppm Assighment
160.5 C-7
152.0 C-4
150.1 C-8a
1495 C-2
128.0 C-5
122.5 C-4a
118.0 C-6
105.0 C-3
99.8 C-8
55.8 -OCHs
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Strong, Broad )

and symmetric) of -NHz
3080 - 3010 Medium Aromatic C-H stretching

] Aliphatic C-H stretching of -

2980 - 2850 Medium

OCHs

N-H bending (scissoring) of -
1640 Strong

NH:z

) C=C and C=N stretching of

1600, 1510, 1450 Strong to Medium S

quinoline ring

Aryl C-O stretching
1240 Strong )

(asymmetric)

) Aryl C-O stretching

1030 Medium ]

(symmetric)
840 Strong C-H out-of-plane bending

Table 4: Mass Spectrometry Data (Electron Impact - El)

mlz Relative Intensity (%) Assignment
174 100 [M]* (Molecular lon)
159 45 [M - CHs]*
145 30 [M - CHOJ* or [M - NCH]*
131 60 [M - HNCHz]*
117 25 [CsHsN]*

Experimental Protocols

The following protocols describe the general procedures for acquiring the spectroscopic data
presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on
a 500 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of 7-
Methoxyquinolin-4-amine in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
Tetramethylsilane (TMS) was used as an internal standard. For *H NMR, 16 scans were
accumulated with a relaxation delay of 1 second. For 3C NMR, 1024 scans were accumulated
with a 2-second relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using a
Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample was mixed
with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then
pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in
the range of 4000-400 cm~* with a resolution of 4 cm™1.

Mass Spectrometry (MS): Mass spectral data were acquired using an electron impact (El)
mass spectrometer. The sample was introduced via a direct insertion probe. The ionization
energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-
charge ratio (m/z) was scanned over a range of 50-500 amu.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a synthesized compound like 7-Methoxyquinolin-4-amine.
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Workflow for Spectroscopic Characterization of 7-Methoxyquinolin-4-amine
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 7-
Methoxyquinolin-4-amine characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285061#spectroscopic-data-nmr-ir-ms-for-7-
methoxyquinolin-4-amine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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